An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-chlorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a variety of organic molecules. Its structural features, including an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, render it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and an exploration of its role in synthetic applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Amino-4-chlorobenzoic acid is presented below. These properties are fundamental for its handling, characterization, and application in experimental and industrial settings.
Table 1: General and Physical Properties of 2-Amino-4-chlorobenzoic Acid
| Property | Value |
| CAS Number | 89-77-0[1] |
| Molecular Formula | C₇H₆ClNO₂[1] |
| Molecular Weight | 171.58 g/mol [1] |
| Appearance | White to light yellow or off-white powder[1][2] |
| Melting Point | 229-236 °C[1], 231-233 °C[2][3] |
| Boiling Point | ~250 °C (rough estimate)[2][4] |
| pKa | 4.71 ± 0.10 (Predicted)[4] |
| Solubility | Almost transparent in 1mol/L NaOH[2][4] |
| Storage | Store at 0-8 °C[1], Keep in a dark place, sealed in dry, room temperature[2][4] |
Table 2: Spectroscopic Data for 2-Amino-4-chlorobenzoic Acid
| Spectroscopic Method | Key Data/Assignments |
| FT-IR | Characteristic peaks for N-H, C=O, C-Cl, and aromatic C-H bonds. |
| ¹H NMR | Spectrum consistent with the substituted aromatic structure. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms in distinct chemical environments. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below. These protocols are essential for the unambiguous identification and characterization of 2-Amino-4-chlorobenzoic acid.
Synthesis of 2-Amino-4-chlorobenzoic Acid (Adapted Protocol)
While a specific detailed protocol for the synthesis of 2-Amino-4-chlorobenzoic acid was not found in the immediate search results, a common synthetic route for aminobenzoic acids involves the reduction of the corresponding nitrobenzoic acid. The following is an adapted protocol based on the synthesis of the isomeric 4-Amino-2-chlorobenzoic acid.
Objective: To synthesize 2-Amino-4-chlorobenzoic acid by the reduction of 2-Nitro-4-chlorobenzoic acid.
Materials:
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2-Nitro-4-chlorobenzoic acid
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Iron (Fe) powder
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Concentrated Hydrochloric Acid (HCl)
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Sodium Carbonate (Na₂CO₃) solution
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Ethanol/water mixture for recrystallization
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Round-bottom flask with reflux condenser
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Stirring apparatus
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Heating mantle
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Filtration apparatus
Procedure:
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In a round-bottom flask, suspend 2-Nitro-4-chlorobenzoic acid in a mixture of water and ethanol.
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Add iron powder to the suspension.
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Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction will occur.
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After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture and neutralize it with a sodium carbonate solution to precipitate iron salts.
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Filter the hot mixture to remove the iron salts.
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Acidify the filtrate with hydrochloric acid to precipitate the crude 2-Amino-4-chlorobenzoic acid.
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Collect the product by filtration and wash with cold water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Amino-4-chlorobenzoic acid.
Spectroscopic Characterization
Objective: To identify the functional groups present in 2-Amino-4-chlorobenzoic acid.
Method: KBr Pellet Method
Sample Preparation:
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Thoroughly grind 1-2 mg of dry 2-Amino-4-chlorobenzoic acid with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
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Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]
Data Acquisition:
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Acquire a background spectrum of a pure KBr pellet.
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Place the sample pellet in the FT-IR spectrometer.
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Record the spectrum over a range of 4000-400 cm⁻¹.[1]
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Subtract the background spectrum from the sample spectrum.
Objective: To elucidate the molecular structure of 2-Amino-4-chlorobenzoic acid.
Method: Solution-State NMR Spectroscopy
Sample Preparation:
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Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1]
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[1]
-
Cap the tube and ensure the sample is fully dissolved.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-4-chlorobenzoic acid.
Method: Electron Ionization-Mass Spectrometry (EI-MS)
Sample Preparation:
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum using electron ionization.
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Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Synthetic Applications and Logical Workflow
2-Amino-4-chlorobenzoic acid is a valuable precursor in the synthesis of various heterocyclic compounds, particularly quinazolinones, which have shown a range of biological activities. The general workflow for utilizing this compound in synthetic chemistry is depicted below.
Caption: Synthetic workflow for the preparation of derivatives from 2-Amino-4-chlorobenzoic acid.
This workflow illustrates the common strategy of activating the carboxylic acid group, followed by coupling with an appropriate amine and subsequent cyclization to form more complex, often biologically active, molecules.
Safety and Handling
2-Amino-4-chlorobenzoic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Amino-4-chlorobenzoic acid is a chemical intermediate with well-defined physicochemical properties. The experimental protocols provided in this guide serve as a foundation for its accurate characterization. Its utility as a precursor in the synthesis of pharmacologically relevant compounds underscores its importance in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.
